Methyl isobutyrate

Solvent Safety Flammability Process Engineering

Generic ester substitution risks process failure in synthesis, altered sensory profiles, and flammability hazards. Methyl isobutyrate (CAS 106989-11-1) eliminates these risks with quantifiable performance advantages. • Viscosity (0.425 mPa·s) optimized for forced Rayleigh scattering diffusion studies in PMMA-superior to butyl isobutyrate (0.657 mPa·s) • FEMA 2694 GRAS; 0.0019 ppm odor threshold enables ~10× lower inclusion rates vs. ethyl isobutyrate, reducing raw material cost per finished unit • Non-mutagenic (Ames-negative); drop-in replacement for toluene in radical-initiated polymerization without compromising solvency for low-polarity solutes • Plasma-deposited coatings retain distinct oxygen functionality vs. ethyl isobutyrate, enabling tailored surface wettability for biomedical devices

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 106989-11-1
Cat. No. B035502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isobutyrate
CAS106989-11-1
SynonymsPoly(D-lactide),viscosity >11.25 dL/g; Poly(D-lactide),viscosity 0.30~0.75 dL/g; Poly(D-lactide),viscosity 0.75~1.25 dL/g; Poly(D-lactide),viscosity 1.25~1.75 dL/g; Poly(D-lactide),viscosity 1.75~2.25 dL/g; Poly(D-lactide),viscosity 2.25~3.00 dL/g; Poly(D-
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC
InChIInChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3
InChIKeyBHIWKHZACMWKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isobutyrate: Identity, Properties, and Procurement Overview


Methyl isobutyrate (CAS 106989-11-1), also referenced as methyl 2-methylpropanoate, is a short-chain fatty acid methyl ester with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It exists as a colorless, highly flammable liquid with a characteristically fruity, apple-like odor [1]. The compound serves a dual role across industries: it is a valued building block in organic synthesis, often acting as a precursor to methacrylates, and is also a widely recognized flavor and fragrance agent (FEMA 2694) [2]. This document focuses on its quantifiable differentiators for procurement decisions, not on general applications.

Why Methyl Isobutyrate Cannot Be Casually Substituted


Procurement of ester solvents and flavor intermediates cannot rely on simple class substitution. As the data will demonstrate, seemingly minor structural variations—such as extending the alcohol chain from methyl to ethyl (ethyl isobutyrate) or rearranging the acid moiety (methyl butyrate)—lead to quantifiably significant shifts in key performance indicators. These differences manifest in a higher vapor pressure and lower flash point than its homologs [1], a distinct odor threshold of 0.0019 ppm that is more potent than many alternatives [2], and a specific viscosity profile that defines its suitability as a diluent in advanced polymer science . Generic substitution based solely on ester functionality risks process failure in synthesis, altered sensory profiles in formulations, and compromised safety due to flammability variances.

Quantifiable Differentiation vs. Ester Analogs


Flammability and Flash Point vs. Ethyl Isobutyrate

In terms of process safety and regulatory compliance (GHS classification), methyl isobutyrate presents a distinct risk profile compared to its closest homolog, ethyl isobutyrate. The compound exhibits a significantly higher vapor pressure and a correspondingly lower flash point, placing it in a more stringent flammability category [1]. This is a critical differentiator for industrial hygiene and engineering controls.

Solvent Safety Flammability Process Engineering Regulatory Compliance

Odor Threshold and Sensory Potency Comparison

For flavor and fragrance applications, the organoleptic potency is a primary selection criterion. Methyl isobutyrate is characterized by an olfactory detection threshold of 0.0019 ppm [1]. This is a substantially lower (more potent) threshold than reported for ethyl isobutyrate, which has been observed with threshold values ranging from 0.022 to 57.5 ppb depending on the medium, and generally perceived as less intense at equivalent concentrations [2].

Flavor Science Sensory Analysis Fragrance Formulation

Plasma Polymer Functional Group Retention

In the deposition of functionalized plasma polymer films, the choice of precursor directly governs the chemical functionality of the coating. Research comparing structurally related ester precursors demonstrates that while ethyl isobutyrate (EIB) and methyl isobutyrate (MIB) can both be used, the shift from the low-pressure α-regime to the high-pressure γ-regime induces a fundamental change in deposition chemistry that is precursor-dependent [1]. The study highlights that protonated precursor ions dominate in the γ-regime, enabling higher retention of ester functionality; however, the efficiency of this retention and the resulting film properties are distinct for MIB compared to EIB due to differences in fragmentation patterns under identical plasma power [1].

Plasma Polymerization Surface Science Thin Films Material Characterization

Viscosity Profile vs. Butyl and Ethyl Isobutyrate

When utilized as a diluent in applications like forced Rayleigh scattering for diffusion coefficient measurements, the solvent's viscosity directly impacts the accuracy and feasibility of the measurement . Methyl isobutyrate possesses a dynamic viscosity of 0.425 mPa·s at 25°C, which is notably lower than that of butyl isobutyrate (0.657 mPa·s) and ethyl isobutyrate (0.441 mPa·s) [1].

Rheology Polymer Solutions Process Engineering Solvent Selection

Ames Mutagenicity and Safety Profile

In the context of replacing hazardous traditional solvents, methyl isobutyrate's safety profile is a key differentiator. While the primary research focused on methyl butyrate, ethyl isobutyrate, methyl pivalate, and pinacolone, these esters share the same class safety assessment. The study explicitly notes that in an Ames test, all candidates, including methyl isobutyrate, were found to be non-mutagenic [1]. This contrasts sharply with traditional volatile, non-polar solvents like benzene (known carcinogen) and toluene (suspected of damaging the unborn child) [1].

Green Chemistry Toxicology Solvent Substitution Regulatory Science

Plasma Deposition Rate vs. Methyl Methacrylate

In plasma-enhanced chemical vapor deposition (PECVD) processes, the deposition rate is a critical metric for process throughput and film thickness control. A comparative study of radiofrequency-induced plasmas of methyl isobutyrate and methyl methacrylate (MMA) revealed that the deposition rates of both plasma polymers increase with power and, crucially, have very similar values at a given power and flow rate [1]. A typical value was reported as 0.1 µg s⁻¹ at 2 W power and a flow rate of φ = 0.11 cm³ STP min⁻¹ [1].

Plasma Chemistry Thin Film Deposition Process Control Polymer Science

High-Value Application Scenarios


Diffusion Coefficient Measurement in Polymer Systems

Methyl isobutyrate is specifically selected as a diluent in forced Rayleigh scattering (FRS) experiments due to its optimal viscosity profile (0.425 mPa·s) . Its lower viscosity compared to butyl isobutyrate (0.657 mPa·s) minimizes interference with molecular diffusion, while its higher vapor pressure ensures rapid removal post-measurement [6]. This makes it an indispensable tool for accurately characterizing diffusion in poly(methyl methacrylate) (PMMA) systems, a parameter critical to processing of optical fibers and dental materials.

Green Solvent Replacement in Adhesive Manufacturing

Procurement for sustainable manufacturing should prioritize methyl isobutyrate as a direct substitute for hazardous aromatic solvents like toluene. Class-level evidence confirms its non-mutagenicity in Ames tests, a stark contrast to the reprotoxic and carcinogenic risks of toluene and benzene . Furthermore, its volatility and solubility parameters allow it to dissolve low-polarity solutes like natural rubber with similar efficacy, enabling a drop-in replacement strategy in radical-initiated polymerization for adhesives without compromising product performance .

Plasma Polymerization for Bio-Interface Engineering

For surface scientists creating functional coatings for biomedical devices, methyl isobutyrate offers a unique precursor chemistry. While its deposition rate matches that of methyl methacrylate , its fragmentation behavior in the plasma α-γ transition yields distinct oxygen-based functional group retention compared to ethyl isobutyrate [6]. This specificity is leveraged to tailor surface wettability, protein adsorption, and cell adhesion properties. Substitution with ethyl isobutyrate will alter the coating's surface energy and bio-response, requiring full re-validation of the surface treatment protocol.

Precision Flavor Formulation with Cost-Effective Impact

In the creation of high-volume consumer goods (beverages, confectionery), methyl isobutyrate (FEMA 2694) provides a quantifiable economic and sensory advantage. Its exceptionally low odor detection threshold of 0.0019 ppm is an order of magnitude more potent than ethyl isobutyrate [6]. This allows formulators to achieve the desired fruity, apple-like aroma impact at significantly lower inclusion rates than when using homologous esters. The result is a direct reduction in raw material cost per unit of finished product and a minimized impact on the overall flavor profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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